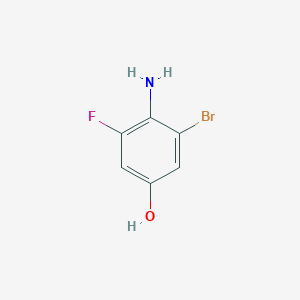

4-Amino-3-bromo-5-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

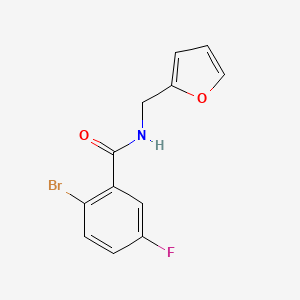

“4-Amino-3-bromo-5-fluorophenol” is a phenolic organic compound . It is a derivative of phenol that contains both bromide and fluoride functional groups . The three functional groups of this compound exhibit distinct reactivity .

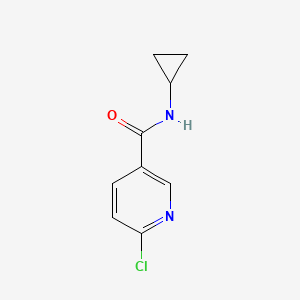

Synthesis Analysis

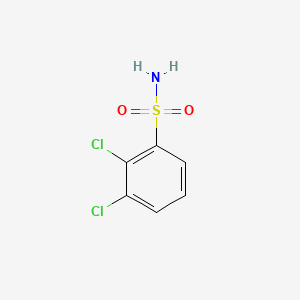

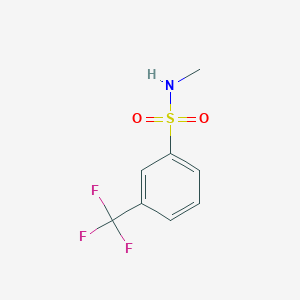

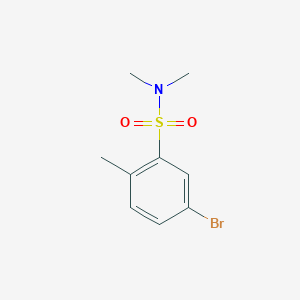

The synthesis of “4-Amino-3-bromo-5-fluorophenol” can involve several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A practical synthetic route to regorafenib, a target compound, was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol .

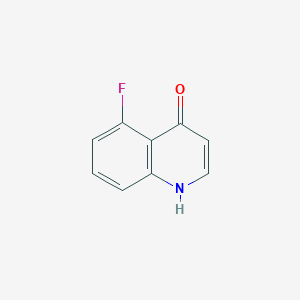

Molecular Structure Analysis

The molecular structure of “4-Amino-3-bromo-5-fluorophenol” is based on structures generated from information available in databases. The molecular formula is C6H5BrFNO . The average mass is 206.01 Da .

Chemical Reactions Analysis

The three functional groups of “4-Amino-3-bromo-5-fluorophenol” exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .

Physical And Chemical Properties Analysis

“4-Amino-3-bromo-5-fluorophenol” is a solid substance . It has a molecular weight of 206.01 . The compound has a flash point of 128.4°C and a boiling point of 288.7±40.0°C at 760 mmHg . Its melting point is between 103-107°C .

Aplicaciones Científicas De Investigación

Synthesis of Radiopharmaceuticals

4-Amino-3-bromo-5-fluorophenol is a potential precursor in the synthesis of complex radiopharmaceuticals. For instance, Ross et al. (2011) developed a method for synthesizing no-carrier-added [18F]fluorophenol, a versatile synthon for radiopharmaceuticals that contain a 4-[18F]fluorophenoxy moiety. This compound is crucial for developing imaging agents used in positron emission tomography (PET).

Advanced Materials for Photodynamic Therapy

In the field of materials science, compounds derived from 4-Amino-3-bromo-5-fluorophenol are used in the synthesis of advanced materials for photodynamic therapy (PDT). Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives that show high singlet oxygen quantum yield, which are critical for the effectiveness of PDT in cancer treatment.

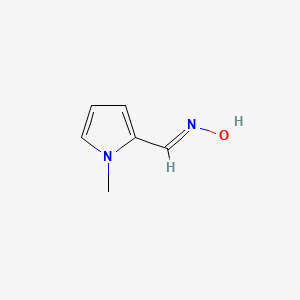

Biochemical Studies and Biotransformation

Biochemically, derivatives of 4-Amino-3-bromo-5-fluorophenol have been explored for their ability to undergo biotransformation, leading to environmentally benign processes. Coulombel et al. (2011) reported the biotransformation of halogenated phenols to their corresponding catechols using Escherichia coli, which expresses a specific hydroxylase enzyme. This study highlights the potential for using such compounds in green chemistry applications.

Fluorescent Amino Acids for Biological Imaging

Furthermore, fluorescent derivatives of amino acids, similar in structure to 4-Amino-3-bromo-5-fluorophenol, have been developed for biological imaging applications. Cheng et al. (2020) discussed the synthesis and application of fluorescent amino acids, which can be integrated into peptides and proteins for non-invasive studies in cells and organisms. These compounds are invaluable for understanding molecular-level processes in biological systems.

Environmental Sensitivity and Imaging

Compounds structurally related to 4-Amino-3-bromo-5-fluorophenol have also been utilized in creating environmentally sensitive dyes for cellular imaging. Yan et al. (2008) synthesized hemicyanine dyes with amino(oligo)thiophene donors, demonstrating significant red shifts in absorption and emission spectra suitable for deep tissue imaging.

Safety and Hazards

“4-Amino-3-bromo-5-fluorophenol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-amino-3-bromo-5-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPYFZKJWNMJKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465072 |

Source

|

| Record name | 4-AMINO-3-BROMO-5-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromo-5-fluorophenol | |

CAS RN |

847872-11-1 |

Source

|

| Record name | Phenol, 4-amino-3-bromo-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847872-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-3-BROMO-5-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)